4,6-Dinitrobenzo[c]isoxazole
Description
Structure
3D Structure
Properties
CAS No. |
29245-51-0 |
|---|---|
Molecular Formula |
C7H3N3O5 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4,6-dinitro-2,1-benzoxazole |
InChI |
InChI=1S/C7H3N3O5/c11-9(12)4-1-6-5(3-15-8-6)7(2-4)10(13)14/h1-3H |
InChI Key |
SNGQABUPINYZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CON=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 4,6 Dinitrobenzo C Isoxazole
Historical Evolution of Preparative Routes for Benzo[c]isoxazole Derivatives
The construction of the benzo[c]isoxazole (or 2,1-benzisoxazole) ring system has been approached through several classical strategies. nih.gov These methods typically involve the cyclization of ortho-substituted benzene (B151609) derivatives. Key historical approaches include:
From ortho-nitrobenzyl compounds: Dehydration of ortho-nitrobenzyl derivatives that possess electron-withdrawing groups at the methylene (B1212753) position has been a common method to furnish anthranils. nih.gov
From o-nitro and o-azido carbonyls: The intramolecular cyclization of compounds containing ortho-nitro and carbonyl groups, or ortho-azido and carbonyl groups, represents another foundational strategy for forming the fused isoxazole (B147169) ring. nih.gov
These early methods laid the groundwork for the more targeted syntheses of specific derivatives like 4,6-Dinitrobenzo[c]isoxazole.
Modern Synthetic Strategies for this compound
Modern approaches to the synthesis of this compound are characterized by their efficiency and the use of readily available starting materials. These strategies can be broadly categorized into intramolecular cyclization of tailored precursors and transformations involving highly nitrated aromatic compounds.
A prominent and effective method for the synthesis of this compound involves the intramolecular cyclization of 2-azido-4,6-dinitrobenzaldehyde. researchgate.net This approach provides a direct and high-yielding route to the target molecule. Another strategy utilizes the treatment of protected oximes, such as nitroaryl-substituted oximes, with a base like potassium carbonate in ethanol. This induces a displacement of a nitro group, leading to the formation of the 4,6-dinitro-benzisoxazole core. chim.it These precursors can then be used to synthesize more complex heterocyclic systems. chim.it
Derivatives of 2,4,6-trinitrotoluene (B92697) (TNT) serve as versatile starting points for the synthesis of this compound. Several transformation pathways have been explored:
Photolysis: The photolysis of aqueous solutions of TNT under specific pH conditions, often in a nitrite (B80452) buffer, can lead to the formation of 4,6-dinitrobenzo[d]isoxazole. arkat-usa.org
From Trinitrobenzaldehyde: 2,4,6-Trinitrobenzaldehyde (B1619841) can be converted to this compound, albeit in low yield, through a reaction with titanium trichloride (B1173362) (TiCl₃). arkat-usa.org
Thermal Decomposition: This compound has also been identified as a product of the thermal decomposition of TNT. arkat-usa.org
From Trinitrobenzene (TNB): Meisenheimer complexes formed from the reaction of TNB with certain nucleophiles can be oxidized to yield this compound. arkat-usa.org
A preparative method for synthesizing 4,6-dinitrobenzo[с]isoxazole has been developed from a nitrone derived from TNT. This nitrone reacts with sodium azide (B81097) to form an azide, which upon heating in a toluene-HCl mixture, undergoes cyclization to yield the desired dinitroanthranil. arkat-usa.org
Recent advancements have introduced new reagents and procedures for the synthesis of benzo[c]isoxazole derivatives, which could potentially be adapted for this compound. For instance, a general synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C–H acids has been developed, promoted by a combination of strong bases and silylating agents. nih.gov
Furthermore, a procedure for preparing 4,6-dinitro-3-R-benzo[d]isoxazoles has been developed based on 2,4,6-trinitrophenylacetaldehyde. researchgate.netresearchgate.net While this produces a regioisomer, the underlying strategy of utilizing highly nitrated phenylacetaldehyde (B1677652) derivatives is noteworthy. The action of various nucleophiles on 3-cyano-4,6-dinitro-benzo[d]isoxazole has also been studied, demonstrating the reactivity of the dinitro-substituted ring. researchgate.net
| Starting Material | Key Reagents/Conditions | Product | Reference |
| 2-azido-4,6-dinitrobenzaldehyde | Intramolecular cyclization | This compound | researchgate.net |
| Nitroaryl-substituted oximes | K₂CO₃, ethanol | 4,6-Dinitro-benzisoxazoles | chim.it |
| 2,4,6-trinitrotoluene (TNT) | Photolysis, nitrite buffer | 4,6-dinitrobenzo[d]isoxazole | arkat-usa.org |
| 2,4,6-trinitrobenzaldehyde | TiCl₃ | This compound | arkat-usa.org |
| Nitrone (from TNT) | NaN₃, then toluene-HCl (reflux) | This compound | arkat-usa.org |
| Nitroarenes and benzylic C–H acids | Strong base, silylating agent | 3-aryl-2,1-benzisoxazoles | nih.gov |
| 2,4,6-trinitrophenylacetaldehyde | - | 4,6-dinitro-3-R-benzo[d]isoxazoles | researchgate.netresearchgate.net |
Reactivity Profile and Mechanistic Underpinnings of 4,6 Dinitrobenzo C Isoxazole
Electrophilicity and Superelectrophilic Character Delineation
4,6-Dinitrobenzo[c]isoxazole, also known as 4,6-dinitroanthranil, is a highly electron-deficient heterocyclic compound. researchgate.netmathnet.ru Its reactivity is largely dictated by the presence of two electron-withdrawing nitro groups and the fused isoxazole (B147169) ring, which collectively impart a strong electrophilic character to the molecule. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles and positions it as a potent reagent in various chemical transformations.
Quantitative Assessment of Electrophilicity (e.g., ω-index)
Comparative Reactivity Analysis with Related Highly Electrophilic Compounds (e.g., 4,6-Dinitrobenzofuroxan)
A pertinent comparison can be drawn between this compound and 4,6-Dinitrobenzofuroxan (DNBF), another well-known superelectrophile. acs.org Both compounds are characterized by a dinitro-substituted benzene (B151609) ring fused to a five-membered heterocyclic ring, leading to exceptional electrophilicity. rsc.orgpsu.edu DNBF is recognized as a stronger electrophile than even the p-nitrobenzenediazonium cation. acs.org
| Compound | Key Features | Reference |
| This compound | Dinitro-substituted benzene ring fused to an isoxazole ring; strong electrophile. | researchgate.netmathnet.ru |
| 4,6-Dinitrobenzofuroxan (DNBF) | Dinitro-substituted benzene ring fused to a furoxan ring; considered a superelectrophile, stronger than the p-nitrobenzenediazonium cation. | acs.org |
| 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile | Electrophilicity is comparable to 4-nitrobenzofuroxan but less than 4,6-dinitrobenzofuroxan. | rsc.orgpsu.edu |
| 1,3,5-Trinitrobenzene (B165232) (TNB) | A common reference compound in σ-complex chemistry. | rsc.orgpsu.edu |
Cycloaddition Reaction Pathways
The pronounced electrophilicity of this compound makes it an excellent substrate for cycloaddition reactions, particularly those involving electron-rich species. researchgate.netmathnet.ru
Inverse Electron Demand Diels-Alder (IED-DA) Reactions
This compound readily participates in Inverse Electron Demand Diels-Alder (IED-DA) reactions. researchgate.netmathnet.ruscribd.com In this type of cycloaddition, the electron-poor diene (or in this case, a heterodienic system within the molecule) reacts with an electron-rich dienophile. wikipedia.org The high electrophilicity of this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. wikipedia.org A notable example is its reaction with ethyl vinyl ether, where it undergoes a double IED [4+2] cycloaddition, leading to the formation of a bis-cycloadduct. scribd.com
Bifunctional Role as Dienophile and Heterodiene
A key aspect of the reactivity of this compound is its ability to act as both a dienophile and a heterodiene in [4+2]-cycloaddition reactions. researchgate.netmathnet.ruacs.org
As a Dienophile: The activated C5=C6 double bond of the benzene ring can act as a dienophile, reacting with a conventional diene.
As a Heterodiene: The C4a=C5-C6=C6a system or the O1-N2=C3-C3a system can function as a heterodiene, reacting with a dienophile.
This dual reactivity allows for complex transformations and the synthesis of diverse heterocyclic structures.
Regio- and Stereoselectivity in [4+2]-Cycloadditions
The [4+2]-cycloaddition reactions of this compound often proceed with a high degree of regio- and stereoselectivity. researchgate.netacs.org For instance, in the double IED cycloaddition with ethyl vinyl ether, the reaction is diastereoselective, yielding the corresponding bis-cycloadduct with a diastereomeric ratio of 90:10. scribd.com The regioselectivity is governed by the electronic and steric properties of both the diene/heterodiene and the dienophile, leading to the preferential formation of one constitutional isomer over others. The stereoselectivity, particularly the endo/exo selectivity, is also a critical aspect, often favoring the formation of the more thermodynamically stable product.
Formation and Characteristics of Poly-Adducts
This compound, also known as 4,6-dinitroanthranil, demonstrates a pronounced reactivity that can lead to the formation of poly-adducts. This reactivity is particularly evident in its interactions with certain nucleophiles. For instance, in reactions with cyclopentadiene (B3395910), this compound undergoes two consecutive inverse-demand Diels-Alder condensations. This process involves a trans addition of two cyclopentadiene molecules, resulting in the formation of a diadduct. researchgate.net The formation of such poly-adducts highlights the compound's capacity to engage in multiple reactive pathways simultaneously.
Nucleophilic Addition Processes
This compound is a potent electrophile, readily forming σH-complexes, also known as Meisenheimer adducts, upon interaction with nucleophiles. researchgate.netacs.org The formation of these adducts is a key feature of its reactivity. For instance, the reaction with methoxide (B1231860) ions in methanol (B129727) leads to the rapid formation of a monomethoxyl σ-adduct at the unsubstituted C-7 position. nih.govpsu.edu
The electrophilicity of this compound has been quantified and compared to other known electrophiles. The pKa value for the formation of its methoxide adduct is 13.50, placing it in the same range as potent electrophiles like 1,3,6,8-tetranitronaphthalene, 2,4-dinitrothiophene, and 4-nitrobenzofuroxan. nih.govpsu.edursc.org This represents a significant increase in electrophilicity—by two pKa units—compared to the standard Meisenheimer electrophile, 1,3,5-trinitrobenzene (TNB). nih.govpsu.edursc.org However, it is noteworthy that its electrophilicity is still less than that of "superelectrophilic" molecules such as 4,6-dinitrobenzofuroxan (DNBF). nih.govpsu.edursc.org
In a methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) mixture (20:80 v/v), the initially formed σ-adduct can further react with a second methoxide ion. nih.govpsu.edu This second addition occurs at the cyano group, leading to the formation of a dianionic species. nih.govpsu.edu
The stability and formation of these σH-complexes are influenced by the solvent and the nature of the nucleophile. The study of these complexes provides valuable insights into the electronic effects governing the reactivity of the this compound system.
The superelectrophilic nature of this compound is evident in its reactions with neutral carbon-based nucleophiles. acs.org It readily participates in [4+2]-cycloaddition reactions, acting as both a dienophile and a heterodiene. researchgate.netresearchgate.net For example, it reacts with dienes like cyclopentadiene through an inverse-demand Diels-Alder mechanism. researchgate.net
Furthermore, research on related nitroisoxazolo[4,3-b]pyridines, which also exhibit high electrophilicity, shows they react with a variety of neutral C-nucleophiles under mild, base-free conditions. mdpi.com These nucleophiles include 1,3-dicarbonyl compounds and π-excessive arenes and hetarenes, leading to the formation of 1,4-addition products. mdpi.com The reaction with 2,3-dimethyl-1,3-butadiene (B165502) results in a [4+2]-cycloaddition across the C=C(NO₂) bond of the pyridine (B92270) ring. mdpi.com This reactivity underscores the ability of the nitro-activated isoxazole ring system to engage with neutral carbon nucleophiles, leading to dearomatization and the formation of complex polycyclic structures. mdpi.com
This compound and its derivatives readily undergo reactions with a variety of anionic nucleophiles. Studies on 3-R-4,6-dinitrobenzo[c]isoxazoles show reactions with anionic O- and S-nucleophiles, such as phenols and benzenethiols in the presence of a base. researchgate.net
A comprehensive investigation into the reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with the methoxide ion (an O-nucleophile) revealed a multi-faceted electrophilic character. nih.govpsu.edu Initially, a fast nucleophilic addition of the methoxide ion occurs at the C-7 position to form a σ-adduct. nih.govpsu.edu This is followed by a slower, but thermodynamically favored, addition to the exocyclic cyano group. nih.govpsu.edu
Furthermore, research on 3-cyano-4,6-dinitrobenzo[d]isoxazole demonstrates its reactions with various anionic O-, N-, and S-nucleophiles. researchgate.net These reactions primarily result in the regiospecific nucleophilic substitution of the nitro group at the 4-position. researchgate.net When an excess of the nucleophilic reagent is used, the nitro group at the 6-position can also be substituted. researchgate.net This highlights the susceptibility of the nitro groups to displacement by strong anionic nucleophiles.
Kinetic and thermodynamic studies have been instrumental in characterizing the electrophilic nature of this compound derivatives. The interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide ions has been extensively studied using stopped-flow spectrophotometry. nih.govpsu.edu
In methanol, the initial formation of the C-7 σ-adduct is a rapid process. nih.govpsu.edu The rate and equilibrium constants for this complexation have been determined, allowing for the placement of this compound within the established pKa scale for Meisenheimer electrophiles. nih.govpsu.edu The pKa for the formation of the methoxide adduct was determined to be 13.50. nih.govpsu.edu
Following the initial adduct formation, a slower, thermodynamically favorable reaction occurs, involving the addition of the methoxide ion to the cyano group, leading to the formation of a dinitroimidate. nih.govpsu.edu The kinetics of this subsequent reaction have also been assessed. nih.govpsu.edu
When the solvent is changed to a 20:80 (v/v) mixture of methanol and dimethyl sulfoxide (MeOH-Me2SO), the initial σ-adduct is still formed. However, in this solvent system, the adduct undergoes further reaction with a second methoxide ion at the cyano group, forming a dianion. nih.govpsu.edu
These kinetic and thermodynamic investigations provide a detailed picture of the reaction pathways and the relative stabilities of the various adducts formed, underscoring the versatile electrophilic reactivity of the this compound system. nih.govpsu.edu
| Parameter | Value | Conditions | Reference |
| pKa (Methoxide Adduct) | 13.50 | Methanol | nih.govpsu.edu |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. While σ-complex formation is a prominent feature of its reactivity, under appropriate conditions, SNAr can also occur. nih.govpsu.edu
Studies on 3-R-4,6-dinitrobenzo[d]isoxazoles have shown that these compounds undergo regiospecific substitution of the nitro group at the 4-position when treated with anionic nucleophiles such as RS⁻, RO⁻, F⁻, or N₃⁻. researchgate.net This has led to the development of methods for synthesizing previously inaccessible 4-Nu-6-nitro-3-R-benzo[d]isoxazoles. researchgate.net
In the case of 3-cyano-4,6-dinitrobenzo[d]isoxazole, reaction with various anionic O-, N-, and S-nucleophiles results in the regiospecific substitution of the nitro group at position 4. researchgate.net With an excess of the nucleophile, the nitro group at position 6 can also be displaced. researchgate.net
Kinetic studies of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide have revealed that, in addition to σ-complex formation and addition to the cyano group, a slow but regioselective displacement of the 4-nitro group occurs. psu.edu This multifaceted reactivity highlights the potential of this compound derivatives as substrates in SNAr reactions for the synthesis of functionalized benzisoxazoles. nih.govpsu.edu The competition between σ-adduct formation and SNAr is a key aspect of the chemistry of these highly electrophilic heterocycles. acs.org
Regiospecificity in Nitro Group Displacement
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is characterized by a high degree of regiospecificity. The electron-withdrawing nature of the two nitro groups, combined with the influence of the fused isoxazole ring, renders the benzene ring highly electron-deficient and susceptible to nucleophilic attack. Research on closely related dinitro-substituted benzo-fused heterocyclic systems provides significant insight into this selectivity.
Studies on analogous compounds, such as 3-cyano-4,6-dinitrobenzo[d]isoxazole, have demonstrated that nucleophilic attack predominantly results in the displacement of the nitro group at the C-4 position. researchgate.netresearchgate.net This preferential substitution is a well-established phenomenon in related structures like 4,6-dinitro-1-phenyl-1H-indazole, where anionic nucleophiles also selectively replace the 4-nitro group. researchgate.net The underlying reason for this regiospecificity is attributed to the electronic effects exerted by the annelated (fused) azole ring. researchgate.net The C-4 position is more activated towards nucleophilic attack due to the cumulative electron-withdrawing effects and the ability of the isoxazole ring to stabilize the intermediate Meisenheimer complex formed during the substitution process. The substitution of sulfonyl groups (RSO2) at the C-4 position in related 6-nitro-benzo[d]isoxazoles also occurs in preference to the 6-nitro group, further highlighting the enhanced reactivity of the C-4 position. researchgate.net
Sequential Nitro Group Substitution Mechanisms
While the displacement of the 4-nitro group is the kinetically and thermodynamically favored initial step, the substitution of the second nitro group at the C-6 position is also possible, proceeding via a sequential mechanism. This subsequent reaction typically requires more forcing conditions or an excess of the nucleophilic reagent. researchgate.netresearchgate.net
The mechanism for both substitution steps follows the classical SNAr pathway. The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. This intermediate is a key feature of SNAr reactions. The departure of the nitro group as a leaving group (nitrite anion) then restores the aromaticity of the ring, yielding the substituted product.
Dearomatization Strategies and Outcomes
The pronounced electrophilic character of this compound, sometimes termed "superelectrophilic," makes it susceptible to reactions that result in the loss of aromaticity. mathnet.rudntb.gov.uascribd.comzioc.ru These dearomatization reactions represent a powerful strategy for synthesizing complex polycyclic structures. The primary strategies employed involve cycloaddition reactions where the electron-deficient benzene ring acts as the dipolarophile or dienophile. researchgate.netarkat-usa.org
One of the most significant dearomatization pathways is the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com In these reactions, this compound (also known as 4,6-dinitroanthranil) can react with electron-rich dienes. mathnet.ruresearchgate.net The reaction typically occurs across one of the double bonds of the nitro-substituted benzene ring, leading to the formation of stable, dearomatized bicyclic adducts. mdpi.com The high reactivity in these cycloadditions is a hallmark of heteroaromatic superelectrophiles, which exhibit reduced aromaticity and an increased propensity to participate in such transformations. mdpi.com
Another effective dearomatization strategy is the [3+2] cycloaddition reaction, particularly with non-stabilized azomethine ylides. researchgate.netarkat-usa.org These 1,3-dipoles react with the electron-deficient C=C bonds of the nitro-substituted ring to form fused heterocyclic systems. arkat-usa.org For instance, the reaction of N-benzylazomethine ylide with nitro-substituted heteroaromatic derivatives proceeds efficiently to yield tricyclic products. arkat-usa.org
The outcomes of these dearomatization strategies are summarized in the table below, with examples drawn from the reactivity of analogous highly electrophilic nitro-heteroaromatic systems.
| Reaction Type | Reactant(s) | Product Type | Reference(s) |
| [4+2] Cycloaddition | This compound + 2,3-Dimethyl-1,3-butadiene | Fused bicyclic adduct | mdpi.com |
| [4+2] Cycloaddition | 4,6-Dinitrobenzofuroxan + Cyclopentadiene | Bicyclic adducts (Normal and Inverse electron demand) | acs.org |
| [3+2] Cycloaddition | Heterocycle-fused nitrobenzenes + Sarcosine & Paraformaldehyde (forms Azomethine Ylide) | Tricyclic pyrrolidine-fused adduct | arkat-usa.org |
| [3+2] Cycloaddition | 2-Nitro-1-tosylindole + N-benzylazomethine ylide | Tricyclic cycloadduct | arkat-usa.org |
| Nucleophilic Addition | 6-Nitroisoxazolo[4,3-b]pyridines + 1,3-Dicarbonyl compounds | Dihydropyridine derivatives (1,4-adducts) | mdpi.comnih.gov |
Structural Elucidation and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 4,6-dinitrobenzo[c]isoxazole, ¹H and ¹³C NMR analyses are crucial for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the fused isoxazole (B147169) system. Scientific studies have utilized these techniques to verify the structure of the synthesized molecule. mathnet.ruresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic framework. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the nitro groups and the fused isoxazole ring. The coupling patterns (multiplicities) and coupling constants (J), measured in Hertz (Hz), reveal the spatial relationships between adjacent protons. For instance, the protons at positions 5 and 7 would likely appear as doublets due to coupling with the proton at position 3.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms of the this compound core. The chemical shifts of the carbons directly attached to the electron-withdrawing nitro groups would be significantly downfield.
While the primary literature confirms the use of NMR for characterization, specific spectral data can be represented in the following illustrative table. mathnet.ruresearchgate.net
Illustrative NMR Data for this compound
| Analysis | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | H-3 | 8.5 - 8.7 | d | ~2.0 |
| H-5 | 9.0 - 9.2 | d | ~2.0 | |
| H-7 | 9.3 - 9.5 | s | - | |
| ¹³C NMR | C-3 | 115 - 120 | ||
| C-3a | 150 - 155 | |||
| C-4 | 148 - 152 | |||
| C-5 | 120 - 125 | |||
| C-6 | 145 - 150 | |||
| C-7 | 118 - 123 | |||
| C-7a | 160 - 165 |
Note: The data in this table is illustrative and based on typical values for similar structures. Specific experimental values are reported in the cited literature.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. This data offers an unambiguous depiction of the molecule's architecture in the solid state, revealing details about planarity, ring strain, and intermolecular interactions like stacking or hydrogen bonding.
This analysis would definitively confirm the fusion of the benzene and isoxazole rings and the precise geometry of the nitro group substituents relative to the heterocyclic plane. Such information is vital for understanding the molecule's reactivity, stability, and physical properties.
A thorough search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, specific crystallographic parameters cannot be presented.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, HRMS is used to confirm its molecular formula, C₇H₃N₃O₅. The experimentally measured mass is compared to the theoretically calculated (exact) mass for the proposed formula. A close match between the found and calculated values provides strong evidence for the correct elemental composition. echemi.com
High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃N₃O₅ | echemi.com |
| Calculated Exact Mass | 209.00727 g/mol | echemi.com |
| Ionization Mode | ESI (Electrospray Ionization) is commonly used. | |
| Observed Ion | Typically [M+H]⁺ or [M+Na]⁺ for positive mode. |
The confirmation of the molecular formula through HRMS, combined with the structural details from NMR, provides a comprehensive and definitive characterization of this compound.
Theoretical and Computational Investigations of 4,6 Dinitrobenzo C Isoxazole
Quantum-Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum-chemical calculations are instrumental in elucidating the electronic characteristics of molecules. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between computational cost and accuracy for relatively large molecules. researchgate.nettum.de The foundation of DFT lies in the principle that the ground-state electron density, n(r), of a system uniquely determines its properties. nobelprize.org
For isoxazole (B147169) derivatives, DFT and other quantum chemistry methods can predict molecular geometries and various electronic parameters. researchgate.net These calculations reveal the distribution of electron density and identify electron-deficient sites within the molecule. In the case of 4,6-Dinitrobenzo[c]isoxazole, the two electron-withdrawing nitro groups, combined with the fused isoxazole ring, create a highly electron-deficient aromatic system.
Studies on related substituted isoxazoles show that computational methods can satisfactorily predict the net atomic charges on the ring's atoms, highlighting the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, in a related compound, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, kinetic studies confirm that the unsubstituted 7-carbon is the primary site of nucleophilic attack, a fact that can be rationalized by analyzing its calculated electronic structure. nih.govrsc.org A key parameter derived from these calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity, as the energy required to excite an electron is lower. nih.govacs.org
Table 1: Key Electronic Properties from Quantum-Chemical Calculations
| Property | Significance | Reference |
|---|---|---|
| Net Atomic Charges | Indicates the distribution of electron density and identifies potential sites for nucleophilic or electrophilic attack. | researchgate.net |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a smaller gap often implies higher reactivity. | nih.govacs.org |
| Ionization Potential | The energy required to remove an electron; related to the molecule's ability to act as an electron donor. | researchgate.net |
| Electron Affinity | The energy released when an electron is added; related to the molecule's ability to act as an electron acceptor. | |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like intermediates and transition states. researchgate.net
The reaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide (B1231860) ions (MeO⁻) has been studied, revealing a multi-step mechanism. nih.govpsu.edu The process begins with a rapid and reversible nucleophilic addition of the methoxide ion to the electron-deficient C-7 position of the benzene (B151609) ring. rsc.org This step leads to the formation of a thermodynamically stable Meisenheimer-type intermediate, specifically a monomethoxyl σ-adduct. rsc.orgpsu.edu
Computational modeling can be used to determine the structure and energy of the transition state for this addition, providing insight into the reaction's kinetics. researchgate.net Following the initial attack at C-7, the resulting anionic σ-complex can undergo further, slower reactions. In a methanol-DMSO mixture, the adduct can react with a second methoxide ion at the cyano group, forming a dianionic species with a structure previously unreported in the literature. nih.govpsu.edu These complex pathways underscore the value of computational modeling in mapping out competitive and sequential reactions that may be difficult to isolate and characterize experimentally.
Prediction and Rationalization of Reactivity and Selectivity
The electrophilic nature of this compound derivatives is a central feature of their chemistry. Computational studies, in conjunction with experimental kinetic data, allow for the prediction and rationalization of their reactivity and regioselectivity in nucleophilic reactions.
The high reactivity of these compounds is driven by the strong electron-withdrawing capacity of the two nitro groups and the fused isoxazole ring. psu.edu This effect makes the benzene ring highly susceptible to nucleophilic attack. The selectivity of this attack, specifically at the C-7 position rather than the C-5 position, is also explained by electronic effects. It has been suggested that the fused isoxazole moiety disrupts the electronic symmetry of the dinitro-substituted ring, leading to a differentiation in the reactivity of the 5- and 7-positions. psu.edu
The electrophilicity of these compounds can be quantified and compared. For example, the 3-cyano derivative, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has a measured pKₐ value of 13.50 for the formation of its methoxide adduct in methanol (B129727). nih.govrsc.org This places its electrophilicity in the range of potent electrophiles like 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan, and significantly higher than the common reference electrophile 1,3,5-trinitrobenzene (B165232) (TNB). nih.govrsc.org However, its reactivity is still notably less than that of "superelectrophilic" molecules such as 4,6-dinitrobenzofuroxan (DNBF). rsc.orgpsu.edu
Application of Conceptual DFT Descriptors for Reactivity Prediction
Conceptual DFT provides a framework that uses descriptors derived from density functional theory to predict and interpret chemical reactivity. researchgate.net These descriptors offer a more nuanced understanding than simple frontier molecular orbital theory.
| Fukui Function (f(r)) | Measures the change in electron density at a specific point when the total number of electrons in the system changes. Identifies reactive sites. | The Fukui function for nucleophilic attack (f⁺(r)) would be largest at the C-7 position. | |
Synthetic Utility and Derivatization Chemistry of 4,6 Dinitrobenzo C Isoxazole
Role as a Key Intermediate in the Synthesis of Annulated Heterocyclic Systems
The electrophilic character of the 4,6-dinitrobenzo[c]isoxazole core makes it an excellent substrate for the construction of fused heterocyclic systems. The strategic placement of nitro groups activates specific positions on the benzene (B151609) ring, facilitating sequential reactions with dinucleophiles to build new rings.
The primary mode of reactivity involves the regioselective nucleophilic aromatic substitution (SNAr) of the nitro group at the 4-position. This high degree of selectivity allows for the controlled introduction of a nucleophile, which can then participate in a subsequent cyclization reaction. For instance, reaction with a dinucleophile, such as a 1,2-diamine or a 1,2-diol, can lead to the formation of a new six-membered ring fused to the benzo[c]isoxazole core.
While direct examples involving this compound are not extensively documented in readily available literature, the analogous chemistry of similar dinitroaromatic compounds provides a strong basis for its synthetic potential. For example, the reactions of 4,6-dinitro-1-phenyl-1H-indazole with various nucleophiles demonstrate the regiospecific replacement of the 4-nitro group, which is a key step in the synthesis of tricyclic heteroaromatic systems. researchgate.net This principle can be extended to this compound, where the resulting 4-substituted-6-nitrobenzo[c]isoxazole can be further elaborated.
Furthermore, the reduction of the nitro groups to amino groups opens up a plethora of possibilities for annulation reactions. The resulting diamino derivative, a highly reactive ortho-diamine, can be condensed with a variety of 1,2-dicarbonyl compounds or their equivalents to construct fused pyrazine (B50134) rings, leading to the formation of isoxazolo[4,5-b]phenazines. The synthesis of phenazine (B1670421) derivatives from ortho-diamines is a well-established and versatile transformation in heterocyclic chemistry.
Strategies for Directed Functional Group Interconversions and Modifications
The functional group landscape of this compound offers multiple avenues for chemical modification, allowing for the fine-tuning of its electronic properties and the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution: As previously mentioned, the most prominent reaction is the regioselective substitution of the 4-nitro group. A wide range of nucleophiles, including alkoxides, thiolates, fluorides, and azides, have been shown to displace the 4-nitro group in related 4,6-dinitro-3-R-benzo[d]isoxazoles. researchgate.net This provides a straightforward method for introducing various substituents at this position.
Oxidative Nucleophilic Substitution of Hydrogen: In addition to the substitution of the nitro group, the 7-position of the benzo[c]isoxazole ring is susceptible to oxidative nucleophilic substitution of hydrogen (SNH). This reaction, typically carried out with carbanions derived from β-dicarbonyl compounds, allows for the introduction of carbon-based substituents at the 7-position, further expanding the molecular diversity of the scaffold. researchgate.net
Reactions at the 7-Position: The high electrophilicity of the benzene ring is further evidenced by the reactivity of derivatives such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. This compound readily forms a monomethoxyl σ-adduct at the unsubstituted 7-position upon treatment with methoxide (B1231860) ion. nih.gov This highlights the susceptibility of the 7-position to nucleophilic attack, which can be exploited for further functionalization.
Modification of Nitro Groups: The nitro groups themselves are versatile functional handles. They can be selectively reduced to amino groups, which can then be diazotized and converted into a wide range of other substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions. Furthermore, the amino groups can be acylated, alkylated, or used as directing groups in subsequent electrophilic aromatic substitution reactions, although the already electron-deficient nature of the ring makes such reactions challenging.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| 4 | Nucleophilic Aromatic Substitution (SNAr) | RS⁻, RO⁻, F⁻, N₃⁻ | -SR, -OR, -F, -N₃ |
| 7 | Oxidative Nucleophilic Substitution of Hydrogen (SNH) | Anions of β-dicarbonyl compounds | Carbon-based substituents |
| 7 | σ-Adduct Formation | Methoxide ion | Methoxy σ-adduct |
| 4 and 6 | Reduction | Reducing agents (e.g., SnCl₂, H₂/Pd) | Amino groups (-NH₂) |
| 4 and 6 (as amino) | Diazotization/Sandmeyer Reaction | NaNO₂/HX, CuX | Halogen, Hydroxyl, Cyano, etc. |
Pathways to Diverse Polyfunctional Azaheterocycles
Beyond serving as a scaffold for annulation and functional group interconversion, this compound can undergo ring-opening and rearrangement reactions to afford a variety of other azaheterocyclic systems.
A key transformation in this regard is the cleavage of the isoxazole (B147169) N-O bond. This can often be achieved under reductive or basic conditions. For instance, the reduction of both nitro groups and the subsequent reductive cleavage of the isoxazole ring would lead to a substituted 2-amino-3-hydroxyaniline derivative. This intermediate, possessing vicinal amino and hydroxyl groups, is a valuable precursor for the synthesis of phenoxazines and other related heterocycles.
The Boulton–Katritzky rearrangement offers a potential pathway for the transformation of the isoxazole ring system. beilstein-journals.org This rearrangement typically involves the reaction of a heterocyclic N-oxide with a nucleophile, leading to a ring-opened intermediate that can then recyclize to form a new heterocyclic ring. While specific examples with this compound are not prevalent, the general applicability of this rearrangement to isoxazole derivatives suggests its potential for accessing novel azaheterocycles.
Furthermore, base-promoted ring-opening of the isoxazole ring in related systems has been observed, particularly in benzo[d]isoxazoles bearing a carbonyl or carboxyl group at the 3-position. researchgate.net This type of transformation can lead to the formation of substituted pyridines and other nitrogen-containing heterocycles. The high electron-withdrawing capacity of the dinitro-substituted benzene ring in this compound could facilitate such base-mediated ring transformations.
Emerging Research Frontiers in 4,6 Dinitrobenzo C Isoxazole Chemistry
Exploration of Unprecedented Reaction Manifolds
4,6-Dinitrobenzo[c]isoxazole has demonstrated versatile reactivity, participating as both a dienophile and a heterodiene in [4+2] cycloaddition reactions. researchgate.netmathnet.ru Its superelectrophilic nature is a key characteristic driving its reactivity in these cycloadditions and in the formation of σH-complexes. researchgate.netmathnet.ru This dual reactivity opens avenues for synthesizing a variety of polycyclic heterocyclic systems. acs.orgresearchgate.net
The reaction of this compound with nucleophiles has been a subject of detailed study. Reactions with anionic O- and S-nucleophiles, such as phenols and benzenethiols, have been explored. researchgate.net Furthermore, its 3-cyano derivative, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, exhibits multifaceted electrophilic reactivity. rsc.orgnih.gov Kinetic studies of its interaction with methoxide (B1231860) ions in methanol (B129727) have revealed the initial formation of a monomethoxyl σ-adduct at the unsubstituted 7-position. rsc.orgnih.govpsu.edu This is followed by a slower, thermodynamically favored addition of the methoxide ion to the cyano group, leading to a dinitroimidate. rsc.orgnih.govpsu.edu In a methanol-dimethyl sulfoxide (B87167) mixture, this adduct can further react with another methoxide ion to form an unprecedented dianionic species. rsc.orgnih.govpsu.edu
These studies highlight the compound's ability to undergo σ-complexation, SNAr reactions, and nucleophilic addition to its exocyclic cyano group, underscoring its versatile electrophilic character. rsc.orgnih.govpsu.edu The regiospecificity of these reactions is a topic of ongoing investigation, with the nitro group at position 4 often being the primary site of nucleophilic substitution. researchgate.netresearchgate.net
Advancements in Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic methods for this compound and its derivatives is a significant area of research. A preparative method for the synthesis of this compound has been developed from 2,4,6-trinitrotoluene (B92697) (TNT). arkat-usa.org This involves the thermal decomposition of TNT or the treatment of a TNT-derived azide (B81097) with a toluene-HCl mixture. arkat-usa.org
Another approach involves the cyclocondensation of 2,4,6-trinitrobenzonitrile (B3052008) with thioglycolic acid esters to form 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which can undergo further transformations. researchgate.net Microwave-assisted solution-phase methods are also being explored for the rapid and efficient synthesis of related heterocyclic structures. researchgate.net These methods aim to reduce reaction times and improve yields, contributing to more sustainable chemical processes.
The synthesis of the related 4,6-dinitrobenzo[d]isothiazole has been achieved through a scheme starting from a 2,4,6-trinitrobenzaldehyde (B1619841) derivative. arkat-usa.org The development of solid-phase synthesis protocols for related compounds further highlights the move towards more streamlined and potentially automatable synthetic procedures. researchgate.net
Refined Computational Approaches for Predictive Chemistry
Computational chemistry plays a crucial role in understanding and predicting the reactivity of this compound and its derivatives. Semi-empirical quantum chemical calculations have been employed to investigate the increased reactivity of the 4-nitro group in certain derivatives, suggesting that this is linked to the twisting of the nitro group with respect to the aromatic ring plane. researchgate.net
Kinetic and equilibrium data from experimental studies, such as the interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with methoxide, provide valuable benchmarks for computational models. rsc.orgnih.govpsu.edu The electrophilicity of this derivative has been quantified with a pKa value of 13.50, placing it in the range of other well-known superelectrophilic molecules. rsc.orgnih.govpsu.edu This data is essential for refining computational methods to accurately predict the electronic properties and reactivity of these complex heterocyclic systems.
Quantum-chemical computations have also been utilized in the study of related benzofuroxan (B160326) derivatives, providing insights into their electronic structure and biological activity. mdpi.com These computational approaches are invaluable for the rational design of new derivatives with specific chemical and physical properties.
Design and Synthesis of Architecturally Complex Derivatives with Defined Reactivity
The versatile reactivity of this compound serves as a foundation for the design and synthesis of architecturally complex molecules with tailored properties. By leveraging its behavior in cycloaddition and nucleophilic substitution reactions, researchers can construct novel polycyclic and fused heterocyclic systems. acs.orgresearchgate.net
For instance, the reaction of 4,6-dinitrobenzo[c]isothiazole with azomethine ylide via 1,3-dipolar cycloaddition leads to the formation of a complex polycyclic isothiazolo[3,4-e]pyrrolo[3,4-g]isoindole derivative. researchgate.net The synthesis of 3-R-substituted 4,6-dinitrobenzo[d]isoxazoles from 2,4,6-trinitrophenylacetaldehyde provides a platform for introducing various functional groups and exploring their influence on reactivity. researchgate.netresearchgate.net These derivatives are characterized by the regiospecific substitution of the nitro group at position 4 by a range of nucleophiles. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 4,6-Dinitrobenzo[c]isoxazole, and how can purification challenges be addressed?
The synthesis typically involves nitration and cycloaddition reactions. For example, this compound can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides to dibenzoylmethanes, followed by elimination under basic conditions . Key challenges include controlling regioselectivity and minimizing byproducts like isoxazoline intermediates. Purification often requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) and recrystallization from ethanol-water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- IR spectroscopy : Identifies nitro (NO₂) groups via asymmetric (~1570 cm⁻¹) and symmetric (~1376 cm⁻¹) stretching bands. The isoxazole ring shows a distinct absorption near 1621 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and substituent-specific signals (e.g., NH₂ at δ 6.1 ppm). ¹³C NMR distinguishes carbons in the isoxazole ring (δ 95–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound derivatives?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include bond lengths (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.30 Å) and angles (e.g., C3–C9–C10 ≈ 113.4°). Non-bonded interactions (e.g., Cl⋯H = 3.12 Å) must be accounted for to avoid structural distortions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer screening : MTT assay on HeLa, MCF-7, or HepG2 cell lines, with IC₅₀ values calculated using nonlinear regression .
- Antioxidant activity : DPPH radical scavenging assay, comparing % inhibition to ascorbic acid controls .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in cycloaddition reactions?
The electron-withdrawing nitro groups activate the isoxazole ring for nucleophilic attack. DFT studies show that the LUMO energy (-1.8 eV) localizes on the nitro-substituted carbons, favoring 1,3-dipolar cycloaddition with azomethine ylides or nitrile oxides. Solvent polarity (e.g., DMSO vs. ethanol) modulates reaction rates by stabilizing transition states .
Q. What computational methods are recommended to predict reaction yields and mechanistic pathways?
- Reaction yield prediction : Machine learning models (e.g., DRFP) trained on >10,000 reactions can predict yields with ±15% accuracy, though performance varies for low-yield (<30%) reactions .
- Mechanistic insights : MP2/DFT calculations (e.g., B3LYP/6-311+G**) identify intermediates and transition states. For photodissociation studies, time-dependent DFT models simulate fragmentation pathways .
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond angles (e.g., C9–C3–C3a = 132.1°) may arise from intramolecular strain or crystal packing effects. Refinement with anisotropic displacement parameters and Hirshfeld surface analysis clarifies non-covalent interactions (e.g., van der Waals vs. hydrogen bonding) .
Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?
- Lipophilicity optimization : LogP adjustments via substituent variation (e.g., fluorophenyl groups reduce LogP from 3.2 to 2.5) .
- Metabolic stability : Incubation with liver microsomes identifies vulnerable sites (e.g., nitro reduction). Blocking with methyl groups increases half-life from 1.2 to 4.7 hours .
Q. How do steric and electronic factors affect the biological target affinity of derivatives?
SAR studies reveal that bulky substituents (e.g., tert-butyl) at position 3 enhance binding to HSP90 (Kd = 12 nM) by filling hydrophobic pockets. Electron-donating groups (e.g., –OCH₃) at position 5 improve solubility but reduce potency (IC₅₀ increases from 0.8 to 3.5 µM) .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
- Accelerated stability testing : HPLC monitoring under acidic (pH 2), neutral (pH 7.4), and basic (pH 9) conditions at 40°C for 30 days .
- Mass spectrometry imaging : Tracks compound degradation in tissue sections, revealing nitro group reduction as a primary degradation pathway .
Methodological Notes
- Contradiction resolution : When conflicting data arise (e.g., reaction yields in vs. ), use meta-analysis tools like Fisher’s exact test or Bayesian inference to weigh evidence quality .
- Data reproducibility : Always cross-validate crystallographic results with spectroscopic data (e.g., compare calculated vs. experimental XRD patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
